4-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
4-Bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide is an organic compound featuring a complex structure
Mechanism of Action
Target of Action
Compounds containing a pyrimidine ring, like this one, are often involved in interactions with enzymes and receptors that play crucial roles in cellular processes .
Mode of Action
Without specific information, it’s challenging to detail the exact mode of action of “4-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide”. Generally, compounds with similar structures can interact with their targets, leading to changes in the target’s function and subsequent cellular effects .
Biochemical Pathways
Pyrimidine derivatives are often involved in nucleic acid synthesis and metabolism, which are critical for cell growth and division .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide typically involves multiple steps:
Starting Materials: The initial compounds used may include 4-bromo-2-thiophenecarboxylic acid and 2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethylamine.
Amide Bond Formation: The reaction between 4-bromo-2-thiophenecarboxylic acid and 2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethylamine leads to the formation of an amide bond, resulting in the target compound.
Conditions: These reactions may require catalysts, controlled temperatures, and specific solvents to proceed efficiently and yield high purity products.
Industrial Production Methods: Scaling up the production of this compound for industrial purposes would involve optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve a high yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, resulting in sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine substituent, replacing it with a hydrogen atom.
Substitution: Nucleophilic substitution reactions can occur at the bromine site, introducing various functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (mCPBA).
Reduction Reagents: Sodium borohydride (NaBH₄), catalytic hydrogenation.
Substitution Reagents: Organolithium or Grignard reagents for nucleophilic substitutions.
Major Products Formed:
Sulfoxides and Sulfones: From oxidation reactions.
Debrominated Products: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Chemistry:
Catalysts: The compound's structure can be modified to act as a catalyst in various organic reactions.
Molecular Probes: Used in studying complex molecular interactions.
Biology:
Enzyme Inhibitors: Potential use as a selective inhibitor for specific enzymes.
Fluorescent Tags: Derivatives can be used as fluorescent tags in cellular imaging.
Medicine:
Drug Development: Exploration of its bioactive properties could lead to novel therapeutics.
Anticancer Agents: Investigation into its ability to target and inhibit cancer cell growth.
Industry:
Material Science: Incorporation into polymers or nanomaterials for enhanced properties.
Sensors: Used in developing sensitive and selective chemical sensors.
Comparison with Similar Compounds
4-Bromo-N-ethylthiophene-2-carboxamide: Lacks the pyridopyrimidine group.
2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethanamine: Lacks the thiophene and bromine groups.
Uniqueness: 4-Bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide stands out due to its multifaceted structure, combining bromine, thiophene, and pyridopyrimidine, resulting in a unique set of chemical properties and reactivity
Properties
IUPAC Name |
4-bromo-N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4O3S/c15-8-6-10(23-7-8)12(20)17-4-5-19-13(21)9-2-1-3-16-11(9)18-14(19)22/h1-3,6-7H,4-5H2,(H,17,20)(H,16,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWZONWAEPIRTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)N(C2=O)CCNC(=O)C3=CC(=CS3)Br)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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